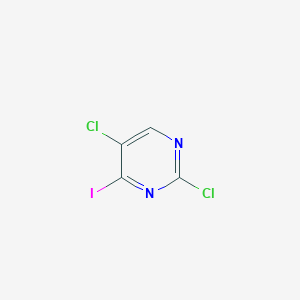
5-fluoro-3-isocyanato-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-isocyanato-1H-indole (5-F3I) is an important chemical compound with a wide range of applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring with nitrogen and a carbon-carbon triple bond. 5-F3I has been used in a variety of different research applications, from drug design to protein engineering.
科学研究应用
5-fluoro-3-isocyanato-1H-indole has a wide range of applications in the scientific research field. It has been used in the design of drugs and in the engineering of proteins. In drug design, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing drugs or to create new drugs with specific properties. In protein engineering, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing proteins or to create new proteins with specific properties. 5-fluoro-3-isocyanato-1H-indole can also be used in the synthesis of other compounds, such as polymers, dyes, and catalysts.
作用机制
The mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to form covalent bonds with proteins, which can alter their structure and function. In addition, 5-fluoro-3-isocyanato-1H-indole can form non-covalent interactions with other molecules, such as hydrogen bonds and van der Waals forces. These interactions can also alter the structure and function of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-3-isocyanato-1H-indole are not yet fully understood. However, it is known to interact with proteins and other molecules in a variety of ways. It is believed to alter the structure and function of proteins, which can lead to changes in the biochemical and physiological processes of the body. In addition, 5-fluoro-3-isocyanato-1H-indole is known to be toxic in high concentrations, which can lead to adverse effects on the body.
实验室实验的优点和局限性
One of the major advantages of using 5-fluoro-3-isocyanato-1H-indole in lab experiments is its low cost and availability. In addition, 5-fluoro-3-isocyanato-1H-indole is relatively easy to synthesize, which makes it ideal for use in lab experiments. However, 5-fluoro-3-isocyanato-1H-indole can be toxic in high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood, which can make it difficult to predict the effects of using it in lab experiments.
未来方向
The future directions for 5-fluoro-3-isocyanato-1H-indole are numerous. Further research is needed to better understand the mechanism of action of 5-fluoro-3-isocyanato-1H-indole and its biochemical and physiological effects. In addition, further research is needed to develop new methods for synthesizing 5-fluoro-3-isocyanato-1H-indole and to develop new applications for it in the scientific research field. Finally, further research is needed to develop safer methods of using 5-fluoro-3-isocyanato-1H-indole in lab experiments.
合成方法
5-fluoro-3-isocyanato-1H-indole can be synthesized in a variety of ways, but the most common method is the reaction of 2-fluoro-3-nitrobenzonitrile with isocyanic acid. This reaction produces an intermediate compound, which is then reacted with anhydrous pyridine to form the final product. The reaction is carried out in a sealed tube and requires a temperature of around 100°C. The reaction is relatively simple and can be carried out in a lab with minimal equipment.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-3-isocyanato-1H-indole involves the reaction of 5-fluoro-1H-indole with phosgene followed by treatment with ammonia.", "Starting Materials": [ "5-fluoro-1H-indole", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: 5-fluoro-1H-indole is reacted with phosgene in the presence of a catalyst such as triethylamine to form 5-fluoro-3-chloro-1H-indole.", "Step 2: The resulting 5-fluoro-3-chloro-1H-indole is then treated with ammonia to form 5-fluoro-3-isocyanato-1H-indole." ] } | |
CAS 编号 |
2649060-80-8 |
产品名称 |
5-fluoro-3-isocyanato-1H-indole |
分子式 |
C9H5FN2O |
分子量 |
176.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



